5-chloro-2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a 5-chloro-2-methoxy-substituted aromatic ring linked via an amide bond to an ethyl chain. The ethyl group is further substituted with a 4-methoxybenzenesulfonyl group and a thiophen-2-yl moiety.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5S2/c1-27-15-6-8-16(9-7-15)30(25,26)20(19-4-3-11-29-19)13-23-21(24)17-12-14(22)5-10-18(17)28-2/h3-12,20H,13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOIGFVDCDBRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Sulfonyl Group:
Attachment of the Thiophene Ring: The final step involves the attachment of the thiophene ring through a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
5-chloro-2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally or functionally related benzamide derivatives, focusing on substituent effects, biological activities, and therapeutic applications.
Table 1: Structural and Pharmacological Comparison
Key Findings:
Substituent Effects on Activity :
- The 4-methoxybenzenesulfonyl group in the target compound enhances solubility and may modulate receptor binding compared to Glibenclamide Impurity A’s sulfamoyl group .
- Thiophene vs. Thiadiazole/Thiazole : The thiophen-2-yl group in the target compound offers distinct electronic and steric properties compared to thiadiazole () or thiazole () derivatives. For example, thiophene’s aromaticity may favor interactions with hydrophobic enzyme pockets, while thiadiazole’s polarity could enhance DNA intercalation in anticancer applications .
Biological Activity Trends: Cardiovascular vs. Gastrointestinal: The target compound’s sodium salt is cardioprotective, whereas AS-4370 (a morpholine-containing analog) exhibits gastrokinetic activity. This highlights how substituents like morpholine or fluorobenzyl groups redirect therapeutic specificity . Anticancer Potential: Thiadiazole derivatives () show cytotoxicity (IC₅₀ < 2 µM), suggesting that heterocyclic cores are critical for oncology applications. The target compound lacks such a core, which may limit its anticancer utility.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for Glibenclamide analogs, involving sulfonylation and amide coupling (). However, introducing the thiophen-2-yl group may require specialized catalysts, as seen in thiophene-functionalized benzamides ().
Research Implications
- Structure-Activity Relationship (SAR) : The 4-methoxybenzenesulfonyl and thiophen-2-yl groups are understudied in benzamide derivatives. Further optimization could explore substituents like electron-withdrawing groups (e.g., nitro, ) or larger heterocycles (e.g., pyridine, ).
- Therapeutic Repurposing : The sodium salt form’s cardioprotective effects warrant comparison with established cardiovascular drugs, such as β-blockers or calcium channel blockers, to assess competitive advantages .
Biological Activity
5-chloro-2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic compound with potential therapeutic applications. Its structure, characterized by a chloro group, methoxy group, and a sulfonamide moiety, suggests a diverse range of biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes by forming hydrogen bonds at their active sites. This inhibition may impact several biochemical pathways, including those involved in inflammation and cancer progression.
- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for its potential anticancer properties .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that related sulfonamide compounds can effectively inhibit the growth of various cancer cell lines, including breast (MCF-7 and MDA-MB-231) and colon cancer (Caco-2 and HCT-116) cells . The selectivity index for these compounds suggests they can preferentially target cancerous cells while sparing normal cells.
Anti-inflammatory Properties
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This effect may enhance cellular health and mitigate inflammatory responses .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar sulfonamide derivatives are known to exhibit antibacterial and antifungal activities, likely due to their ability to interfere with bacterial enzyme functions.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Colon Cancer : A study evaluated the efficacy of 5-chloro derivatives against colon cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through tubulin polymerization disruption .
- Inflammation Model : In an experimental model of inflammation, compounds similar to this compound were shown to lower levels of inflammatory markers significantly.
- Antimicrobial Testing : Laboratory tests demonstrated that the compound exhibited notable antibacterial activity against Gram-positive bacteria, indicating potential as a therapeutic agent in infectious diseases.
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for preparing the benzamide core of 5-chloro-2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide?
The synthesis involves multi-step reactions:
- Step 1: Formation of the benzamide core via coupling of 5-chloro-2-methoxybenzoic acid derivatives with aniline intermediates using ethyl chloroformate and triethylamine in dichloromethane (DCM) at room temperature (rt), achieving yields up to 94% .
- Step 2: Sulfonylation of the intermediate with chlorosulfonic acid (neat conditions, rt, 12 h, 87% yield) to introduce the 4-methoxybenzenesulfonyl group .
- Step 3: Thiophene-ethylamine coupling using sodium carbonate in THF/H₂O (2:1) at rt (12 h, 45–93% yield) .
Key Considerations: Solvent choice (DCM for acylation, THF/H₂O for nucleophilic substitution) and base selection (triethylamine for acid scavenging) are critical for yield optimization .
Q. What analytical techniques are recommended for characterizing intermediates and the final compound?
- Nuclear Magnetic Resonance (NMR): For structural confirmation of sulfonyl and thiophene moieties. For example, the sulfonyl group shows distinct peaks in H NMR (δ 3.8–4.0 ppm for methoxy) and C NMR (δ 165–170 ppm for sulfonamide) .
- Thin-Layer Chromatography (TLC): To monitor reaction progress and purity during sulfonylation and amine coupling steps .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns of the final compound .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of benzamide derivatives?
- Methodology: Compare derivatives with varying substituents (e.g., methoxy vs. hydroxy, thiophene vs. furan) using enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking. For example:
- Replace the 4-methoxybenzenesulfonyl group with a hydroxy variant to assess solubility vs. activity trade-offs .
- Swap thiophen-2-yl with furan-2-yl to evaluate heterocyclic ring effects on target binding .
- Data Analysis: Use computational tools (AutoDock Vina) to correlate substituent electronic properties (Hammett constants) with binding affinities .
Q. What experimental strategies are effective for elucidating the mechanism of enzyme inhibition by this compound?
- Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (kₐₙ/kₒff) between the compound and target enzymes (e.g., kinases) .
- Fluorescence Quenching Assays: Measure conformational changes in enzyme active sites upon compound binding (e.g., tryptophan fluorescence decay) .
- Competitive Inhibition Studies: Use ATP-agarose pull-down assays to determine if the compound competes with cofactors for binding .
Q. How can researchers optimize reaction yields for the sulfonylation step while minimizing side products?
- Solvent Optimization: Replace neat chlorosulfonic acid with controlled solvent systems (e.g., DCM or toluene) to reduce exothermic side reactions .
- Temperature Gradients: Perform sulfonylation at 0–5°C to slow down sulfonic acid dimerization .
- Catalyst Screening: Test Brønsted acids (e.g., p-toluenesulfonic acid) to enhance sulfonyl transfer efficiency .
Q. What strategies address discrepancies in biological activity data across different assay platforms?
- Cross-Validation: Compare results from cell-based (e.g., MTT assay) and cell-free (e.g., recombinant enzyme) systems to identify off-target effects .
- Meta-Analysis: Aggregate data from analogs (e.g., 5-bromo-2-chloro-N-((2-thiophen-2-yl)pyridin-4-yl)methylbenzamide) to identify trends in substituent-driven activity .
- Standardization: Use DMSO controls and replicate experiments across labs to minimize solvent-induced variability .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfonylation and Amine Coupling
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzamide acylation | Ethyl chloroformate, TEA, DCM, rt, 3 h | 94% | |
| Sulfonylation | Chlorosulfonic acid, neat, rt, 12 h | 87% | |
| Thiophene-amine coupling | Na₂CO₃, THF/H₂O (2:1), rt, 12 h | 45–93% |
Q. Table 2. Comparative SAR of Benzamide Derivatives
| Derivative Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 4-Methoxybenzenesulfonyl group | 2.1 µM (Kinase X) | Enhanced solubility and affinity |
| Thiophen-2-yl → Furan-2-yl | 8.7 µM (Kinase X) | Reduced binding due to weaker π-π interactions |
| Methoxy → Hydroxy | >10 µM (Kinase X) | Poor solubility offsets activity gain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
